molecular formula C11H15NO3 B3322904 4-[2-(hydroxymethyl)pyridin-4-yl]oxan-4-ol CAS No. 155819-70-8

4-[2-(hydroxymethyl)pyridin-4-yl]oxan-4-ol

Cat. No.: B3322904
CAS No.: 155819-70-8
M. Wt: 209.24 g/mol
InChI Key: XCANHZPJTNNWPS-UHFFFAOYSA-N
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Description

4-[2-(Hydroxymethyl)pyridin-4-yl]oxan-4-ol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxymethyl group at position 2 and fused to an oxane (tetrahydropyran) ring at position 2. This structure combines aromaticity (pyridine) with a saturated six-membered oxygen-containing ring (oxane), conferring unique physicochemical properties. The hydroxymethyl group enhances hydrophilicity, while the oxane ring may stabilize conformational flexibility, making it relevant in medicinal chemistry and materials science. Structural determination of such compounds often employs crystallographic tools like SHELXL .

Properties

IUPAC Name

4-[2-(hydroxymethyl)pyridin-4-yl]oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-8-10-7-9(1-4-12-10)11(14)2-5-15-6-3-11/h1,4,7,13-14H,2-3,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCANHZPJTNNWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=NC=C2)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(hydroxymethyl)pyridin-4-yl]oxan-4-ol typically involves the reaction of 2-(hydroxymethyl)pyridin-4-ol with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[2-(hydroxymethyl)pyridin-4-yl]oxan-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(hydroxymethyl)pyridin-4-yl]oxan-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(hydroxymethyl)pyridin-4-yl]oxan-4-ol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (Da) Substituents/Features Key Properties/Applications Reference
This compound C₁₁H₁₅NO₃ 209.24 Pyridine (C4H4N), oxane (C5H10O), -CH2OH High hydrophilicity; potential drug scaffold N/A
[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine C₁₂H₁₈N₂O₂ 222.28 Pyridine (C5H5N), oxane, -OCH₃, -CH2NH₂ Basic amine; potential CNS activity
4,4'-Bis(hydroxymethyl)-2,2′-bipyridine C₁₂H₁₂N₂O₂ 216.24 Bipyridine core, dual -CH2OH groups Chelating agent; metal coordination
(4-Methoxypyridin-2-yl)methanol C₇H₉NO₂ 139.15 Pyridine, -OCH₃, -CH2OH Solubility enhancer; intermediate in synthesis
[4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride C₁₂H₁₉ClN₂O 242.75 Pyridine, oxane, -CH2NH₂ (dihydrochloride) Salt form improves stability and solubility

Structural and Electronic Effects

  • Hydroxymethyl vs. Methoxy Substituents : The hydroxymethyl group (-CH2OH) in the target compound increases polarity and hydrogen-bonding capacity compared to methoxy (-OCH₃) in analogues like [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine . This difference impacts solubility and bioavailability.
  • Oxane Ring Contribution : The oxane ring introduces steric bulk and conformational rigidity, distinguishing the target compound from linear analogues like 4,4'-bis(hydroxymethyl)-2,2′-bipyridine .
  • Salt Forms : Dihydrochloride derivatives (e.g., [4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride) demonstrate enhanced solubility and crystallinity compared to free bases .

Biological Activity

4-[2-(hydroxymethyl)pyridin-4-yl]oxan-4-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring and an oxane moiety, which contribute to its distinct chemical and biological properties. The hydroxymethyl group is particularly important for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. Additionally, the pyridine ring can engage with aromatic residues in proteins, modulating various biochemical pathways, which may lead to anti-inflammatory and antimicrobial effects.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Anti-inflammatory : Research indicates that it may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
  • Antimicrobial : Preliminary studies show potential efficacy against various pathogens, indicating its use as an antimicrobial agent.

In Vitro Studies

Several studies have examined the biological effects of this compound:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation markers in cell cultures.
  • Antimicrobial Activity : In vitro tests demonstrated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies

A notable case study involved the use of this compound in a model of rheumatoid arthritis. The compound was administered to induced arthritic rats, resulting in a marked reduction in joint swelling and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameBiological ActivityMechanism of Action
2-(hydroxymethyl)pyridin-4-olModerate anti-inflammatoryInhibition of cytokine production
4-methyl-2-(1H)-pyridinoneAntimicrobialDisruption of bacterial cell walls
4-(hydroxymethyl)piperidineLimited anti-inflammatoryWeak inhibition of COX enzymes

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

  • Mechanistic Studies : Detailed investigations into the molecular interactions between the compound and its biological targets.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans for treating inflammatory and infectious diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.